
Acide fusidique 27-oxo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Oxo-fusidic Acid is a metabolite of fusidic acid, which is a bacteriostatic antibiotic. Fusidic acid inhibits protein synthesis in prokaryotes by interfering with the ribosome-dependent activity of G factor and the translocation of peptidyl-tRNA . This compound has a molecular formula of C31H46O7 and a molecular weight of 530.7 g/mol .
Applications De Recherche Scientifique
Activité antibactérienne
L’acide fusidique 27-oxo est un métabolite de l’acide fusidique, qui est un antibiotique bactériostatique. L’acide fusidique et ses dérivés se sont avérés posséder un large éventail d’activités pharmacologiques, y compris une activité antibactérienne . Il a été utilisé en clinique pour les infections staphylococciques systémiques et locales, y compris les infections à Staphylococcus aureus résistant à la méthicilline et les infections à staphylocoques à coagulase négative .
Gestion de la résistance aux antimicrobiens
La résistance aux antimicrobiens est un risque important pour la santé et la gestion des infections. L’acide fusidique, dont est dérivé l’this compound, a été utilisé en association pour améliorer l’effet antibactérien . Cette stratégie améliore l’influence thérapeutique des agents antibactériens .
Application topique dans un vecteur nanolipidique
L’acide fusidique a été intégré dans un vecteur nanolipidique à base d’huile de cannelle pour améliorer son activité antibactérienne topique . La nanoémulsion développée à l’aide d’huile de cannelle chargée d’acide fusidique a été intégrée dans une base de gel pour fournir une application topique optimale .
Études de relation structure-activité
Les relations structure-activité des dérivés de l’acide fusidique ont été largement étudiées . Ces études fournissent des informations précieuses pour l’exploration des médicaments dérivés de l’acide fusidique, y compris l’this compound .
Mécanisme D'action
Target of Action
The primary target of 27-Oxo-fusidic Acid, a derivative of Fusidic Acid (FA), is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis .
Mode of Action
27-Oxo-fusidic Acid interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .
Biochemical Pathways
The inhibition of EF-G disrupts the protein synthesis in bacteria, affecting the growth and survival of the bacteria
Pharmacokinetics
Studies on fusidic acid, from which 27-oxo-fusidic acid is derived, indicate that it exhibits accumulation when administered in multiple doses
Result of Action
The inhibition of protein synthesis by 27-Oxo-fusidic Acid leads to the disruption of bacterial growth and survival . This results in the bacteriostatic effect of the compound, making it effective against bacterial infections
Action Environment
The action, efficacy, and stability of 27-Oxo-fusidic Acid can be influenced by various environmental factors. For instance, the combination of Fusidic Acid with other compounds, such as cinnamon essential oil, has been shown to enhance its antibacterial activity . .
Analyse Biochimique
Biochemical Properties
27-Oxo-fusidic Acid interacts with various enzymes and proteins. It is known to inhibit the ribosome-dependent activity of the G factor, a critical protein involved in protein synthesis . This interaction disrupts protein synthesis in prokaryotes, contributing to its bacteriostatic properties .
Cellular Effects
The effects of 27-Oxo-fusidic Acid on cells are primarily related to its inhibition of protein synthesis. By disrupting the function of the G factor, 27-Oxo-fusidic Acid can halt the production of proteins within the cell . This can have a significant impact on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 27-Oxo-fusidic Acid involves binding to the G factor, an essential component of the protein synthesis machinery in prokaryotes . This binding inhibits the G factor’s activity, preventing the translocation of peptidyl-tRNA and effectively halting protein synthesis .
Metabolic Pathways
As a metabolite of fusidic acid, it may be involved in similar pathways, including those involving the G factor and protein synthesis .
Subcellular Localization
Given its role in inhibiting protein synthesis, it may be localized to the ribosomes where protein synthesis occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. The reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of 27-Oxo-fusidic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
27-Oxo-fusidic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions
Propriétés
Numéro CAS |
1415035-94-7 |
|---|---|
Formule moléculaire |
C31H46O7 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
(E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
Clé InChI |
OZMOUWFCJHVIQT-CEDPPNKGSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
SMILES canonique |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Synonymes |
16-(Acetyloxy)-3,11-dihydroxy-26-oxo-(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-29-nordammara-17(20),24-dien-21-oic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


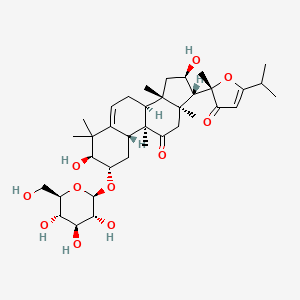
![[3,4,5,12,21,22,23-Heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B591415.png)
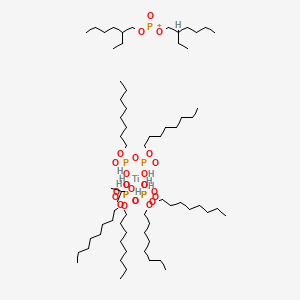
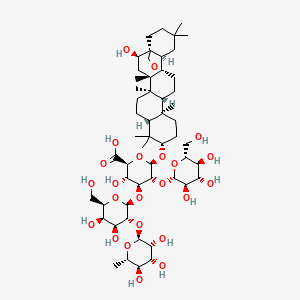
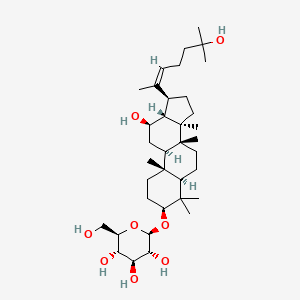
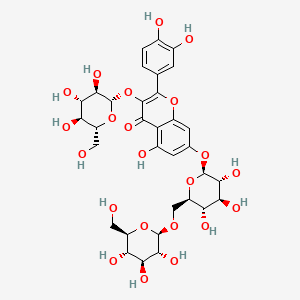
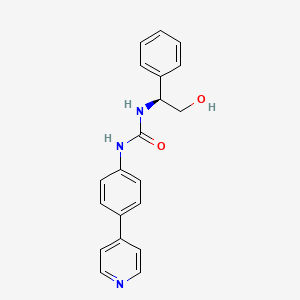
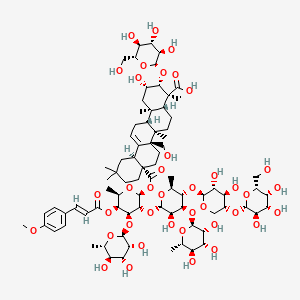
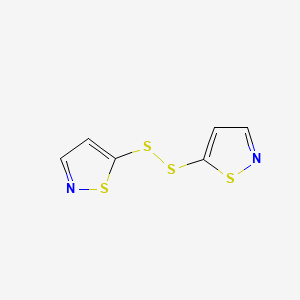
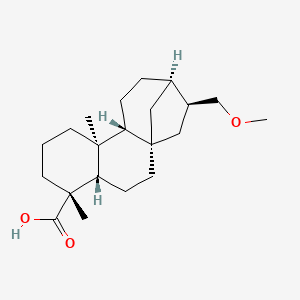
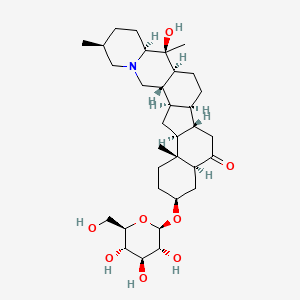
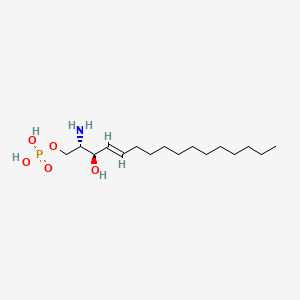
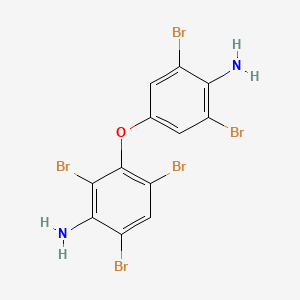
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)
